molecular formula C7H6FNO2 B1609903 4-Nitrobenzylfluoride CAS No. 500-11-8

4-Nitrobenzylfluoride

Cat. No.: B1609903
CAS No.: 500-11-8
M. Wt: 155.13 g/mol
InChI Key: CJFHTFLZNPFBKF-UHFFFAOYSA-N
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Description

4-Nitrobenzylfluoride is an organic compound with the molecular formula C7H6FNO2 It is characterized by a benzene ring substituted with a nitro group (-NO2) at the para position and a fluoromethyl group (-CH2F) at the benzyl position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzylfluoride can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-nitrobenzyl chloride with a fluoride source such as potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide. The reaction typically proceeds under mild heating conditions to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzylfluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The benzyl position can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium fluoride, dimethyl sulfoxide, mild heating.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.

Major Products:

    Nucleophilic Substitution: Various substituted benzyl derivatives.

    Reduction: 4-Aminobenzylfluoride.

    Oxidation: 4-Nitrobenzaldehyde or 4-nitrobenzoic acid.

Scientific Research Applications

Medicinal Chemistry Applications

4-Nitrobenzylfluoride serves as a versatile building block in the synthesis of pharmaceuticals. Its nitro and fluoride groups can be manipulated to create various derivatives with potential biological activity.

1.1 Synthesis of Bioactive Compounds

The compound has been utilized in the synthesis of inhibitors for various enzymes. For example, derivatives of this compound have been studied for their ability to inhibit enteropeptidase, an enzyme linked to obesity treatment. In a study, several compounds derived from this compound were tested for their inhibitory activity against human enteropeptidase, with varying degrees of effectiveness measured by IC50 values (the concentration required to inhibit 50% of enzyme activity) .

Table 1: Inhibitory Activities of this compound Derivatives

CompoundIC50 (nM)Fecal Protein Output (fold of control)Stability at pH 1.2/6.8 (%)
4a320.972.8/5.8
4b130.823.9/8.6
4c650.88NT

1.2 Drug Development

The compound's structure allows for modifications that enhance pharmacological properties, making it a candidate for drug development targeting metabolic disorders and other diseases . The electron-withdrawing nature of the nitro group can increase the reactivity of the compound, leading to more potent inhibitors.

Material Science Applications

In addition to its medicinal uses, this compound is also relevant in material science, particularly in the development of functional materials.

2.1 Photochemical Applications

The compound can undergo photochemical reactions, making it useful in creating photoresponsive materials. When exposed to light, derivatives can change their chemical structure, which is valuable in applications such as drug delivery systems and smart materials that respond to environmental stimuli.

Case Study: Photoresponsive Polymer Development

A case study demonstrated the use of a polymer incorporating this compound that exhibited significant changes in properties upon UV exposure. This property was exploited in developing coatings that change color or release drugs when triggered by light .

Analytical Chemistry Applications

This compound is also employed in analytical chemistry as a derivatizing agent.

3.1 Mass Spectrometry

The compound's derivatives are used in mass spectrometry for the analysis of complex mixtures due to their ability to form stable ions under electrospray ionization conditions. The fragmentation pathways of these derivatives provide valuable information about the molecular structure and composition of analytes .

Table 2: Fragmentation Pathways of this compound Derivatives

PathwayIon Formedm/z Value
Cleavage of Amide Bond(4-nitrobenzylidyne) cation150
Sigma Bond Cleavage(4-nitrobenzamidic) cation167

Mechanism of Action

The mechanism of action of 4-nitrobenzylfluoride involves its interaction with various molecular targets depending on the specific application. For instance, in biological systems, its derivatives may inhibit enzyme activity or interfere with cellular processes by binding to specific proteins or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

    4-Nitrobenzylchloride: Similar structure but with a chlorine atom instead of fluorine.

    4-Nitrobenzylbromide: Similar structure but with a bromine atom instead of fluorine.

    4-Nitrobenzylamine: Similar structure but with an amine group instead of fluorine.

Uniqueness: 4-Nitrobenzylfluoride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it a valuable intermediate in the synthesis of fluorinated organic compounds, which are often used in pharmaceuticals and agrochemicals for their enhanced biological activity and metabolic stability.

Biological Activity

4-Nitrobenzylfluoride (4-NBF) is a compound of significant interest in biochemical research due to its unique structural properties and reactivity. This article explores the biological activity of 4-NBF, focusing on its interactions with biological systems, its potential applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (NO2-NO_2) and a fluoride atom attached to a benzyl group. The molecular formula is C7H6FNO2C_7H_6FNO_2, and it exhibits distinctive chemical properties that influence its biological interactions.

1. Reactivity with Biological Molecules

4-NBF has been shown to react with various biological molecules, particularly proteins and nucleic acids. The fluoride group can participate in nucleophilic substitution reactions, which can modify protein structures and functions. For instance, studies have indicated that 4-NBF can covalently bond with amino acids containing nucleophilic side chains, such as cysteine or lysine, potentially altering protein activity and stability .

2. Electrochemical Behavior

Research has demonstrated that 4-NBF exhibits unique electrochemical behavior, which can be leveraged for biosensing applications. The compound's radical anions have been shown to be unusually reactive, facilitating electron transfer processes that are critical in various biochemical pathways . This property allows for its use in electrochemical sensors designed to detect specific biomolecules.

Case Study 1: Protein Labeling

In a study focusing on the use of chemical probes for protein labeling, 4-NBF was utilized to selectively label proteins in complex biological mixtures. The labeling efficiency was found to be concentration-dependent, demonstrating that varying the concentration of 4-NBF could significantly enhance the detection of target proteins through fluorescence scanning techniques .

Case Study 2: Radical Anion Formation

Another research effort examined the formation and decay kinetics of radical anions derived from 4-NBF. The study revealed that these radical anions decay rapidly while forming new species, indicating potential pathways for further reactions within biological systems . The research highlighted the importance of understanding these kinetics for applications in drug development and biochemical assays.

Tables of Relevant Research Findings

Study Focus Key Findings
Protein Modification4-NBF modifies proteins via nucleophilic substitution, affecting their activity.
Protein LabelingConcentration-dependent labeling efficiency observed; effective for detecting target proteins.
Radical Anion KineticsRapid decay of radical anions; formation of new species indicates reactive pathways.

Applications in Research and Industry

The unique properties of 4-NBF make it a valuable tool in various fields:

  • Chemical Biology : Used as a probe for studying protein interactions and modifications.
  • Electrochemistry : Serves as a catalyst in reactions such as CO2 reduction, showcasing its potential in environmental applications .
  • Biosensing : Its electrochemical behavior facilitates the development of sensitive biosensors for detecting biomolecules.

Properties

IUPAC Name

1-(fluoromethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFHTFLZNPFBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CF)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446329
Record name 4-NITROBENZYLFLUORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500-11-8
Record name 1-(Fluoromethyl)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-NITROBENZYLFLUORIDE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitrobenzyl fluoride
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Synthesis routes and methods I

Procedure details

A solution of 770 mg (5 mmol) of 4-nitrobenzyl alcohol in 15 ml of methylene chloride was added dropwise to a stirred solution of 3.0 g (7.5 mmol) of bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]sulfur difluoride in 5 ml of methylene chloride at 25°. The reaction mixture was stirred for 18 hrs, and then evaporated to dryness under reduced pressure. The residue was recrystallized from pentane to give 490 mg (63%) of 4-nitrobenzyl fluoride as colorless needles, mp 33° to 34°. A second recrystallization raised the melting point to 36° to 37°. The 4-nitrobenzyl fluoride is a known compound useful as a chemical intermediate.
Quantity
770 mg
Type
reactant
Reaction Step One
Name
bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]sulfur difluoride
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 0.77 g (5 mmol) of 4-nitrobenzyl alcohol in 15 ml of methylene chloride was added dropwise over a period of 10 min to a stirred solution of 2.0 g (7.8 mmol) of 2,2,2-trifluoro-1-(trifluoromethyl)ethoxysulfur trifluoride in 5 ml of methylene chloride cooled to 10°. The reaction mixture was warmed to room temperature and then evaporated to dryness under reduced pressure. The residue was recrystallized from pentane to give 0.59 g (76%) of 4-nitrobenzyl fluoride as colorless needles: mp 33° to 34°. Recrystallization from pentane raised to melting point to 36° to 37°.
Quantity
0.77 g
Type
reactant
Reaction Step One
Name
2,2,2-trifluoro-1-(trifluoromethyl)ethoxysulfur trifluoride
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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